molecular formula C24H16N2O5S B1263588 1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid

1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid

Cat. No. B1263588
M. Wt: 444.5 g/mol
InChI Key: ZHQRPIRGSWEALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid is an anthraquinone.

Scientific Research Applications

Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging

1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid and related compounds have been explored for synthesizing fluorescent nanoscale salts/metal–organic frameworks (MOFs). These MOFs are utilized in live-cell imaging due to their unique fluorescent properties, offering potential in biological studies and medical diagnostics (Singh et al., 2018).

Synthesis of 1-Aminoanthraquinones

This compound is used in the synthesis of various 1-aminoanthraquinones, which have been analyzed for their potential as drug candidates. The synthesized compounds' structures were determined, and their drug likeness was estimated in silico, suggesting applications in pharmaceutical research (Shupeniuk et al., 2021).

Synthesis of Protected β-Amino Acids

1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid derivatives have been used in the synthesis of protected β-amino acids, which are valuable intermediates in organic and pharmaceutical chemistry (Robinson & Wyatt, 1993).

Treatment of Wastewater from Dye Manufacturing

The compound's derivatives are significant in the treatment of wastewater from dye manufacturing processes. The research into the treatment methods for wastewater containing derivatives of 1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid is crucial for environmental protection (Zhu, Yang, & Wang, 1996).

Biological Evaluation of 1,4-Naphthoquinone Derivatives

Derivatives of this compound have been synthesized and evaluated for their biological activities, including cytotoxicity against cancer cell lines. This research suggests potential applications in cancer treatment and drug development (Kumar et al., 2019).

properties

Product Name

1-Amino-4-(1-naphthalenylamino)-9,10-dioxo-2-anthracenesulfonic acid

Molecular Formula

C24H16N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C24H16N2O5S/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27/h1-12,26H,25H2,(H,29,30,31)

InChI Key

ZHQRPIRGSWEALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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